3-Bromo-2-chloro-6-fluorophenacylamine hydrochloride 3-Bromo-2-chloro-6-fluorophenacylamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17229866
InChI: InChI=1S/C8H6BrClFNO.ClH/c9-4-1-2-5(11)7(8(4)10)6(13)3-12;/h1-2H,3,12H2;1H
SMILES:
Molecular Formula: C8H7BrCl2FNO
Molecular Weight: 302.95 g/mol

3-Bromo-2-chloro-6-fluorophenacylamine hydrochloride

CAS No.:

Cat. No.: VC17229866

Molecular Formula: C8H7BrCl2FNO

Molecular Weight: 302.95 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-chloro-6-fluorophenacylamine hydrochloride -

Specification

Molecular Formula C8H7BrCl2FNO
Molecular Weight 302.95 g/mol
IUPAC Name 2-amino-1-(3-bromo-2-chloro-6-fluorophenyl)ethanone;hydrochloride
Standard InChI InChI=1S/C8H6BrClFNO.ClH/c9-4-1-2-5(11)7(8(4)10)6(13)3-12;/h1-2H,3,12H2;1H
Standard InChI Key OGHGHOJZYREXPO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1F)C(=O)CN)Cl)Br.Cl

Introduction

Structural and Molecular Characteristics

The molecular structure of 3-bromo-2-chloro-6-fluorophenacylamine hydrochloride combines a phenacylamine core (C₆H₅COCH₂NH₂) with halogen substituents. The hydrochloride salt form enhances stability and solubility in polar solvents. Key structural features include:

  • Substituent positions: Bromine (C3), chlorine (C2), and fluorine (C6) on the aromatic ring.

  • Molecular formula: Hypothesized as C₈H₆BrClFNO·HCl, derived from the phenacylamine base (C₈H₇NO) with halogen additions and a hydrochloric acid counterion.

  • Molecular weight: Estimated at 317.41 g/mol (base: 230.5 g/mol + HCl: 36.46 g/mol) .

Comparative analysis with structurally similar compounds, such as 3-bromo-2-chloro-6-fluorobenzoic acid (C₇H₃BrClFO₂, 253.45 g/mol) and 3-bromo-6-chloro-2-fluorophenol (C₆H₃BrClFO, 225.44 g/mol) , highlights the influence of functional groups on physical properties like density and boiling points.

Synthetic Pathways and Optimization

Salt Formation

The free base is treated with hydrochloric acid to form the hydrochloride salt, improving crystallinity and storage stability. This step mirrors industrial practices for analogous amines .

Physicochemical Properties

While experimental data for the target compound is unavailable, extrapolation from related structures suggests:

  • Melting point: ~150–200°C (comparable to 3-bromo-6-chloro-2-fluorophenol ).

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the hydrochloride salt; limited solubility in non-polar solvents.

  • Stability: Susceptible to photodegradation and hydrolysis under acidic/basic conditions, necessitating storage in inert atmospheres.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Halogenated phenacylamines are pivotal in synthesizing bioactive molecules. For instance:

  • Antimicrobial agents: Bromine and chlorine enhance electron-withdrawing effects, potentiating interactions with microbial enzymes .

  • Kinase inhibitors: Fluorine’s electronegativity improves binding affinity to ATP pockets in cancer targets .

Agrochemical Development

The compound’s halogen array may contribute to herbicide or pesticide formulations, leveraging halogen-π interactions for target specificity .

Analytical Characterization

Spectroscopic Methods

  • NMR: ¹H NMR would reveal aromatic protons (δ 7.2–8.1 ppm) and amine protons (δ 2.5–3.5 ppm). ¹³C NMR confirms halogenated carbons (C-Br: ~105 ppm; C-Cl: ~125 ppm) .

  • IR: Stretching vibrations for C-Br (550–600 cm⁻¹), C-Cl (700–750 cm⁻¹), and NH₃⁺ (2500–3000 cm⁻¹) .

Chromatography

  • HPLC: Reverse-phase C18 column with UV detection (λ = 254 nm) for purity assessment .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator